synthesis and purification of Sodium 7H-perfluoroheptanoate
synthesis and purification of Sodium 7H-perfluoroheptanoate
An In-Depth Technical Guide to the Synthesis and Purification of Sodium 7H-Perfluoroheptanoate
Abstract: This technical guide provides a comprehensive overview of the laboratory-scale . The document details a robust, two-step synthetic pathway commencing with the oxidation of 6:2 Fluorotelomer Alcohol (6:2 FTOH) to yield 7H-Perfluoroheptanoic acid, followed by its neutralization to the corresponding sodium salt. This guide is founded on established principles of organic chemistry, offering field-proven insights into procedural choices, safety considerations, and reaction mechanisms. Detailed, step-by-step protocols for synthesis, purification via recrystallization, and methods for analytical characterization are presented. The content is structured to provide researchers, scientists, and drug development professionals with the technical depth necessary to understand and replicate this chemical process with a focus on achieving high purity and validating results.
Introduction to Sodium 7H-Perfluoroheptanoate
7H-Perfluoroheptanoic acid and its salts, such as Sodium 7H-perfluoroheptanoate, are members of the broad class of per- and polyfluoroalkyl substances (PFAS). Unlike fully perfluorinated carboxylic acids (PFCAs) such as PFOA, this molecule contains a single hydrogen atom on the terminal carbon (the "7H" designation), which influences its chemical properties. The structure consists of a C6 perfluorinated carbon chain attached to a carboxylic acid head group. The corresponding sodium salt is expected to be a water-soluble, surface-active agent. These types of fluorinated surfactants are of significant interest in various fields, including materials science and potentially as specialized additives in pharmaceutical formulations, owing to the unique properties imparted by the fluorous chain.
The synthesis of such compounds requires precise control over reaction conditions to ensure the integrity of the fluorinated chain while achieving the desired functional group transformation. The subsequent purification is critical to remove unreacted starting materials, reaction byproducts, and inorganic salts, ensuring the final product meets the stringent purity requirements for research and development applications.
Synthesis Pathway: From Alcohol to Carboxylic Acid
The most logical and common precursor for 7H-perfluoroheptanoic acid is the corresponding primary alcohol, 6:2 fluorotelomer alcohol (F(CF₂)₆CH₂CH₂OH). The core of the synthesis lies in the selective oxidation of the terminal primary alcohol group to a carboxylic acid.
Principle of the Reaction: Jones Oxidation
The Jones oxidation is a reliable and well-established method for oxidizing primary alcohols to carboxylic acids without affecting other sensitive parts of a molecule, provided they are stable to strong acid and oxidation. The reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid, forming chromic acid (H₂CrO₄). The reaction proceeds in a solvent such as acetone.
The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination, with water acting as a base, leads to an aldehyde intermediate. Critically, in the aqueous acidic conditions of the Jones reagent, this aldehyde forms a hydrate, which is then further oxidized by another equivalent of chromic acid to the final carboxylic acid. The highly electron-withdrawing nature of the perfluoroalkyl chain makes the adjacent methylene protons less susceptible to unwanted side reactions, rendering this a suitable method.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | C₈H₅F₁₃O | 364.09 | 10.0 g (27.5 mmol) | Starting material. |
| Chromium Trioxide | CrO₃ | 99.99 | 7.3 g (73.0 mmol) | Toxic and Carcinogenic. Handle with extreme care. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 6.4 mL | Corrosive. Add slowly to water. |
| Acetone | C₃H₆O | 58.08 | 100 mL | Anhydrous grade recommended. |
| Deionized Water | H₂O | 18.02 | As needed | For reagent prep and workup. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying organic phase. |
Step-by-Step Experimental Protocol: Synthesis of 7H-Perfluoroheptanoic Acid
Safety First: This procedure involves highly corrosive, toxic, and carcinogenic materials. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.
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Preparation of Jones Reagent: In a beaker cooled in an ice bath, carefully and slowly add 6.4 mL of concentrated sulfuric acid to 20 mL of deionized water. Once cooled, slowly add 7.3 g of chromium trioxide in small portions with stirring until fully dissolved. The resulting solution should be a clear, reddish-orange.
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Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (27.5 mmol) of 6:2 Fluorotelomer Alcohol in 100 mL of acetone.
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Oxidation: Cool the acetone solution to 0-5 °C using an ice bath. Begin adding the prepared Jones reagent dropwise from the dropping funnel. The reaction is exothermic; maintain the internal temperature below 20 °C. The color of the reaction mixture will change from orange to a murky green/blue as the Cr(VI) is reduced to Cr(III). The addition should take approximately 1-2 hours.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.
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Quenching and Workup: Carefully quench the reaction by adding isopropanol dropwise until the solution remains green, indicating all excess oxidant has been consumed.
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Solvent Removal: Remove the bulk of the acetone using a rotary evaporator.
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Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 100 mL of deionized water. Extract the aqueous phase three times with 75 mL portions of diethyl ether.
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Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 7H-perfluoroheptanoic acid, which may be a waxy solid or a viscous oil.
Neutralization to Form Sodium 7H-perfluoroheptanoate
Principle of Neutralization
This is a straightforward acid-base reaction. The carboxylic acid is deprotonated by a stoichiometric amount of a sodium base (e.g., sodium hydroxide) to form the sodium carboxylate salt and water.
Step-by-Step Protocol
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Dissolution: Dissolve the entire batch of crude 7H-perfluoroheptanoic acid from the previous step in 100 mL of a 1:1 mixture of methanol and deionized water.
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Titration/Neutralization: Prepare a 1.0 M solution of sodium hydroxide (NaOH). While stirring, add the NaOH solution dropwise to the acid solution. Monitor the pH using a calibrated pH meter. Continue adding the base until a stable pH of 7.0-7.5 is reached. This ensures complete conversion to the salt without excess base.
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Isolation: Remove the methanol and water via rotary evaporation. The resulting solid is the crude Sodium 7H-perfluoroheptanoate.
Purification by Recrystallization
Rationale for Purification
The crude product will contain inorganic chromium salts, unreacted starting material, and potentially small amounts of byproducts. Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
For an ionic salt like Sodium 7H-perfluoroheptanoate, a polar solvent system is required. Water is a good starting point. A co-solvent system, such as water-acetone or water-ethanol, can also be effective. The second solvent should be miscible with the first but should be a poorer solvent for the target compound, which helps to induce crystallization upon cooling.
Step-by-Step Purification Protocol
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Solvent Selection (Test): Place a small amount of the crude salt in a test tube. Add a few drops of deionized water and heat. If it dissolves readily, water is a good primary solvent. Let it cool to see if crystals form. If not, add a co-solvent like acetone dropwise to the hot solution until it becomes cloudy (the saturation point), then add a drop of water to clarify and allow it to cool.
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Main Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling deionized water required to just dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
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Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a small amount of cold acetone to aid drying.
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Drying: Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight.
Overall Synthesis and Purification Workflow
Caption: Workflow for the .
Characterization and Quality Control
To validate the synthesis and assess the purity of the final product, several analytical techniques are essential.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial for structural confirmation.
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¹H NMR: The spectrum of the starting 6:2 FTOH shows characteristic multiplets for the -CH₂CH₂OH group. Upon successful oxidation to the acid and conversion to the salt, these signals will disappear. The only remaining proton signal would be from the terminal -CHF₂ group if it were present, but in 7H-perfluoroheptanoate, the terminal group is -CF₃, so no proton signals are expected from the fluorinated chain. A small residual solvent peak or water peak may be observed.
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¹⁹F NMR: This is the most informative technique. The spectrum is expected to show distinct signals for the terminal -CF₃ group and each of the five unique -CF₂- groups. The chemical shifts and coupling patterns confirm the integrity of the perfluoroalkyl chain. Based on data for similar compounds, one would expect signals in the range of -80 ppm (for -CF₃), -120 to -126 ppm (for -CF₂- groups), and a signal for the -CF₂- group alpha to the carboxylate.[1]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to track the functional group transformation.
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The starting alcohol will show a broad O-H stretch around 3300 cm⁻¹.
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The intermediate carboxylic acid will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹.
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The final sodium salt will lack the O-H stretch and show a strong, characteristic asymmetric carboxylate (COO⁻) stretch around 1670-1680 cm⁻¹.[2] The disappearance of the alcohol O-H band is a key indicator of reaction completion.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode should show the parent anion of the 7H-perfluoroheptanoate at m/z corresponding to its molecular weight.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product by detecting any residual starting material or organic impurities.
Summary of Expected Analytical Data
| Technique | Feature in Precursor (6:2 FTOH) | Expected Feature in Final Product (Sodium Salt) | Purpose |
| ¹H NMR | Signals for -CH₂CH₂OH (~4.0 and ~2.5 ppm) | Absence of signals from the ethyl group | Confirms complete oxidation |
| ¹⁹F NMR | Complex pattern for C₆F₁₃ chain | Similar complex pattern for C₆F₁₃ chain | Confirms integrity of fluoro-chain |
| FTIR | Broad O-H stretch (~3300 cm⁻¹) | Absence of O-H; Strong COO⁻ stretch (~1670 cm⁻¹) | Confirms functional group conversion |
| HPLC | Peak at specific retention time | Single major peak at a different retention time | Quantifies purity |
Conclusion
This guide outlines a robust and chemically sound pathway for the from its fluorotelomer alcohol precursor. The described methods, based on fundamental organic reactions like the Jones oxidation and principles of recrystallization, provide a clear and replicable framework for obtaining this compound in high purity. The emphasis on in-process validation through analytical characterization ensures that the final product is structurally correct and meets the quality standards required for advanced research and development. Adherence to the detailed safety precautions is paramount for the successful and safe execution of these protocols.
References
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Klaunig, J. E., Hocevar, B. A., & Kamendulis, L. M. (2012). Mode of action analysis of perfluoro-octanoic acid (PFOA) tumorigenicity. Toxicology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Perfluoroheptanoic acid. PubChem Compound Summary for CID 67818. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of Ti and Zr-PFH complexes. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Australian Government Department of Health. (2016). Perfluoroheptanoic acid and its direct precursors: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]
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Chemistry LibreTexts. (2022, October 4). 7.5: Recrystallization. Retrieved from [Link]
